2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-(Benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a benzoisoxazole core linked to a thieno[3,4-c]pyrazole moiety via an acetamide bridge. Such hybrid scaffolds are common in medicinal chemistry due to their versatility in targeting enzymes or receptors, particularly in neurological and inflammatory disorders .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(8-16-14-5-1-2-6-18(14)30-25-16)23-21-15-11-31-12-17(15)24-26(21)10-20(28)22-9-13-4-3-7-29-13/h1-7H,8-12H2,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDDUKGBWHGQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS Number: 1171747-94-6) is a complex organic molecule that exhibits a variety of potential biological activities. Its structure includes a benzo[d]isoxazole moiety, a thieno[3,4-c]pyrazole structure, and an acetamide group, which may enhance its interaction with biological targets. This article reviews the biological activities associated with this compound based on recent studies and findings.
The molecular formula of the compound is , with a molecular weight of 437.5 g/mol. The unique combination of functional groups in its structure contributes to its potential reactivity and biological activity.
Biological Activities
Recent studies have indicated that this compound may possess several biological activities:
Antifungal Activity
Preliminary research suggests that this compound may exhibit antifungal properties comparable to established antifungal agents such as voriconazole. It has shown effectiveness against fungi like Aspergillus niger, indicating its potential as an antifungal agent .
Anticancer Potential
The compound's structural complexity suggests it could be investigated for anticancer properties. It may target specific pathways or receptors involved in cancer progression, although detailed studies are required to elucidate these mechanisms .
The mechanism by which this compound exerts its biological effects is likely multifaceted due to its diverse functional groups. The acetamide group can participate in nucleophilic substitution reactions, while the thieno[3,4-c]pyrazole and benzo[d]isoxazole components may engage in electrophilic aromatic substitution or coordination with metal ions .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) is crucial for optimizing the biological activity of similar compounds. Variations in substituents on the core structure can significantly influence activity. For example, modifications to the furan or thieno groups may enhance or diminish antifungal and anticancer properties .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of derivatives related to this compound:
- Antimicrobial Studies : Similar compounds were screened for antimicrobial activity against various strains, revealing that certain derivatives exhibited significant antibacterial effects with minimal inhibitory concentrations (MICs) lower than standard antibiotics .
- Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that while some derivatives displayed promising biological activity, they also exhibited varying degrees of toxicity, necessitating careful evaluation before therapeutic application .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Contains benzo[d]isoxazole and thieno[3,4-c]pyrazole | Complex interactions with biological targets | Antifungal, anticancer potential |
| 5-Amino-N-(1H-pyrazol-4-yl)-N'-(benzo[d]isoxazol-3-yl)urea | Urea linkage instead of acetamide | Different target interaction potential | Varies by derivative |
| 1-(benzo[d]isoxazol-3-yl)-N-(5-methylthiazol-2-yl)ethanamine | Thiazole ring instead of thieno[3,4-c]pyrazole | Potentially different reactivity profile | Antimicrobial activity observed |
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : The furan oxygen in the target compound may act as a stronger H-bond acceptor compared to methoxy or ethoxy groups in analogues, influencing receptor affinity .
- Metabolic Stability: The thienopyrazole core likely offers greater resistance to oxidative metabolism compared to benzimidazole derivatives (e.g., 1171943-84-2), which may undergo ring-opening reactions .
Pharmacological and Physicochemical Properties
- Lipophilicity: The benzoisoxazole-thienopyrazole scaffold may confer moderate logP values (~2.5–3.5), balancing membrane permeability and aqueous solubility. In contrast, benzopyran derivatives (940841-93-0) may exhibit higher logP (>4), risking solubility issues .
- This contrasts with rigid benzimidazole derivatives, which may exhibit narrower target profiles .
Q & A
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Answer: Discrepancies may arise from:
- PK/PD mismatch: Measure plasma concentrations (LC-MS/MS) to ensure Cₘₐₓ exceeds IC₅₀.
- Tissue penetration: Use PET imaging (¹⁸F-labeled analog) to assess tumor uptake.
- Metabolite interference: Isolate active metabolites (HPLC) and retest in vitro.
Apply Hill-slope models to compare dose-response curves across models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
